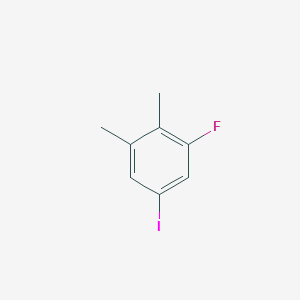
Thalidomide-O-PEG5-C2-Cl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-PEG5-C2-Cl: is a synthetic compound that incorporates the thalidomide-based cereblon ligand and a polyethylene glycol linker. This compound is used in PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach in drug discovery and development. The compound is designed to target specific proteins for degradation by the ubiquitin-proteasome system, making it a valuable tool in biomedical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG5-C2-Cl involves several steps, starting with the preparation of thalidomide. Thalidomide is then linked to a polyethylene glycol chain through a series of chemical reactions. The final step involves the introduction of a chloro group to the polyethylene glycol chain. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM), and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Thalidomide-O-PEG5-C2-Cl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the polyethylene glycol chain.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted thalidomide-PEG conjugates.
Wissenschaftliche Forschungsanwendungen
Thalidomide-O-PEG5-C2-Cl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in targeting specific proteins for degradation, particularly in cancer research.
Industry: Utilized in the development of new drugs and therapeutic agents through PROTAC technology.
Wirkmechanismus
The mechanism of action of Thalidomide-O-PEG5-C2-Cl involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3, which are implicated in various diseases, including multiple myeloma.
Vergleich Mit ähnlichen Verbindungen
Thalidomide-PEG5-COOH: A similar compound with a carboxyl group instead of a chloro group.
Thalidomide-PEG5-Tosyl: Contains a tosyl group instead of a chloro group.
Uniqueness: Thalidomide-O-PEG5-C2-Cl is unique due to its specific chloro group, which allows for targeted substitution reactions. This makes it a versatile tool in chemical synthesis and drug development, offering unique opportunities for creating novel therapeutic agents.
Eigenschaften
Molekularformel |
C25H33ClN2O10 |
|---|---|
Molekulargewicht |
557.0 g/mol |
IUPAC-Name |
4-[2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H33ClN2O10/c26-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-20-3-1-2-18-22(20)25(32)28(24(18)31)19-4-5-21(29)27-23(19)30/h1-3,19H,4-17H2,(H,27,29,30) |
InChI-Schlüssel |
UMOAPNYSPUHJSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


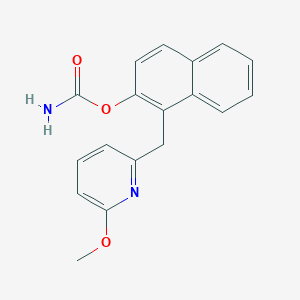
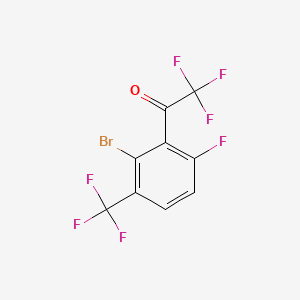
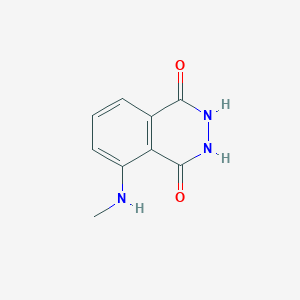



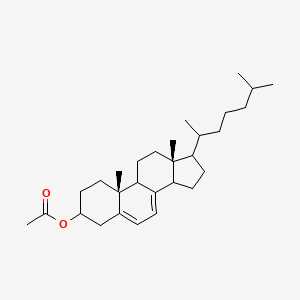
![benzyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B14771262.png)
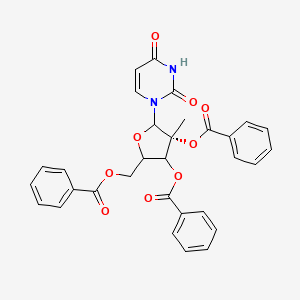

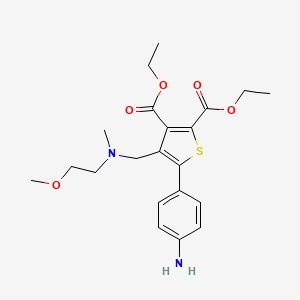
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14771316.png)

